molecular formula C8H7BrN4O B1458261 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1355170-89-6

3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No. B1458261
CAS RN: 1355170-89-6
M. Wt: 255.07 g/mol
InChI Key: GOIRIHJYTIYSIJ-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is a chemical compound with the molecular weight of 255.07 . It is a solid at ambient temperature .


Synthesis Analysis

The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrN4O/c9-7-6 (8 (14)12-10)11-5-3-1-2-4-13 (5)7/h1-4H,10H2, (H,12,14) .


Chemical Reactions Analysis

In the synthesis process, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 255.07 .

Scientific Research Applications

Pharmaceutical Research

This compound is explored for its potential in pharmaceutical applications due to its structural similarity to other imidazo[1,2-a]pyridine derivatives. These derivatives have shown promise as anti-cancer agents , and their ability to interact with various biological targets makes them valuable for drug discovery.

Optoelectronic Devices

The luminescent properties of imidazo[1,2-a]pyridine derivatives make them suitable for use in optoelectronic devices . They can serve as emitters or conductive layers in devices such as organic light-emitting diodes (OLEDs).

Confocal Microscopy and Imaging

The compound’s potential for fluorescence makes it a candidate for use as an emitter in confocal microscopy and imaging applications . This could enhance the visualization of biological samples at the microscopic level.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, and precautionary statements include P280;P304+P340 .

properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-7-6(8(14)12-10)11-5-3-1-2-4-13(5)7/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIRIHJYTIYSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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